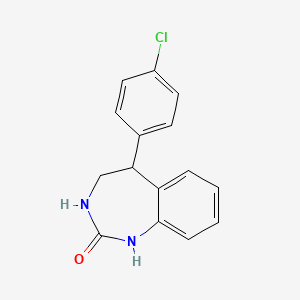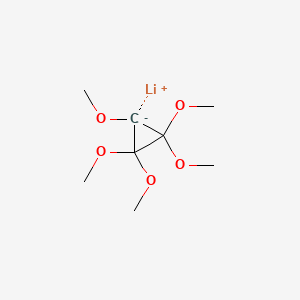
lithium;1,1,2,2,3-pentamethoxycyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1,1,2,2,3-pentamethoxycyclopropane is an organolithium compound characterized by the presence of a cyclopropane ring substituted with five methoxy groups and a lithium atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,1,2,2,3-pentamethoxycyclopropane typically involves the reaction of 1,1,2,2,3-pentamethoxycyclopropane with a lithium reagent. One common method is the deprotonation of 1,1,2,2,3-pentamethoxycyclopropane using n-butyllithium at low temperatures, such as -78°C. This reaction results in the formation of the desired organolithium compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reactive lithium reagents and maintaining low temperatures to control the reaction.
化学反応の分析
Types of Reactions
Lithium;1,1,2,2,3-pentamethoxycyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding cyclopropane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce cyclopropane alcohols.
科学的研究の応用
Lithium;1,1,2,2,3-pentamethoxycyclopropane has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism by which lithium;1,1,2,2,3-pentamethoxycyclopropane exerts its effects involves its interaction with various molecular targets and pathways. The lithium atom in the compound can interact with enzymes and proteins, altering their activity. Additionally, the cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
類似化合物との比較
Similar Compounds
1,1,2,2,3-pentamethoxycyclopropane: The parent compound without the lithium atom.
Lithium tetramethylpiperidide: Another organolithium compound with different structural features and reactivity.
1,1,2-trichloromethane: A compound with a similar cyclopropane ring but different substituents.
Uniqueness
Lithium;1,1,2,2,3-pentamethoxycyclopropane is unique due to the combination of its cyclopropane ring and multiple methoxy groups, which confer distinct reactivity and potential applications. The presence of the lithium atom further enhances its utility in various chemical reactions and research applications.
特性
CAS番号 |
92095-74-4 |
|---|---|
分子式 |
C8H15LiO5 |
分子量 |
198.2 g/mol |
IUPAC名 |
lithium;1,1,2,2,3-pentamethoxycyclopropane |
InChI |
InChI=1S/C8H15O5.Li/c1-9-6-7(10-2,11-3)8(6,12-4)13-5;/h1-5H3;/q-1;+1 |
InChIキー |
GZZRLBSUTXHKLE-UHFFFAOYSA-N |
正規SMILES |
[Li+].CO[C-]1C(C1(OC)OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14362301.png)
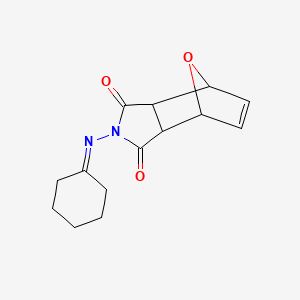

![N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide](/img/structure/B14362337.png)
![2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid](/img/structure/B14362348.png)
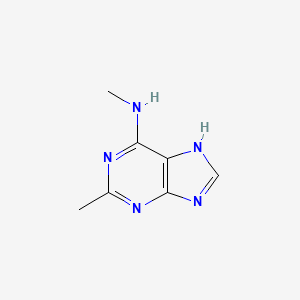
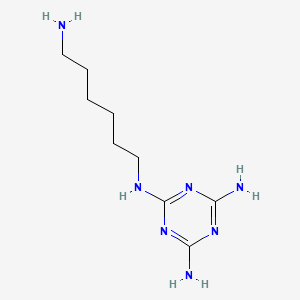

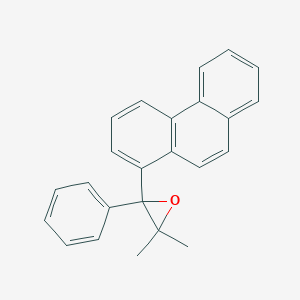
![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)
![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)

![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
